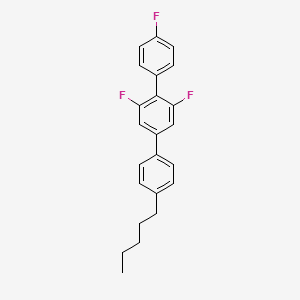
1,3-difluoro-2-(4-fluorophenyl)-5-(4-pentylphenyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Difluoro-2-(4-fluorophenyl)-5-(4-pentylphenyl)benzene is an organic compound characterized by the presence of multiple fluorine atoms and phenyl groups. This compound is of interest due to its unique structural features, which may impart distinctive chemical and physical properties. It is used in various scientific research applications, particularly in the fields of chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-difluoro-2-(4-fluorophenyl)-5-(4-pentylphenyl)benzene typically involves multi-step organic reactions. A common synthetic route might include:
Halogenation: Introduction of fluorine atoms into the benzene ring through electrophilic aromatic substitution.
Suzuki Coupling: Formation of carbon-carbon bonds between phenyl groups using palladium-catalyzed cross-coupling reactions.
Alkylation: Introduction of the pentyl group via Friedel-Crafts alkylation.
Each step requires specific reaction conditions, such as the use of catalysts (e.g., palladium for Suzuki coupling), solvents (e.g., toluene or dichloromethane), and controlled temperatures.
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors for better control over reaction parameters and the use of advanced purification techniques like chromatography.
化学反应分析
Types of Reactions
1,3-Difluoro-2-(4-fluorophenyl)-5-(4-pentylphenyl)benzene can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, potentially forming ketones or alcohols.
Reduction: Removal of fluorine atoms or reduction of other functional groups.
Substitution: Replacement of fluorine atoms with other substituents, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃) under basic conditions.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could produce various substituted benzene derivatives.
科学研究应用
1,3-Difluoro-2-(4-fluorophenyl)-5-(4-pentylphenyl)benzene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Materials Science:
Biology and Medicine: Investigated for its potential biological activity, including as a ligand in drug discovery.
作用机制
The mechanism of action of 1,3-difluoro-2-(4-fluorophenyl)-5-(4-pentylphenyl)benzene depends on its specific application. In materials science, its effects are related to its electronic structure and interactions with other molecules. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, influencing biochemical pathways.
相似化合物的比较
Similar Compounds
1,3-Difluoro-2-(4-fluorophenyl)benzene: Lacks the pentyl group, potentially altering its physical and chemical properties.
1,3-Difluoro-5-(4-pentylphenyl)benzene: Lacks the additional fluorophenyl group, which may affect its reactivity and applications.
1,3-Difluoro-2-(4-methylphenyl)-5-(4-pentylphenyl)benzene: Substitution of the fluorine atom with a methyl group, changing its electronic properties.
Uniqueness
1,3-Difluoro-2-(4-fluorophenyl)-5-(4-pentylphenyl)benzene is unique due to the combination of fluorine atoms and phenyl groups, which can impart distinct electronic properties and reactivity. This makes it valuable for specific applications where these properties are advantageous.
属性
CAS 编号 |
612487-06-6 |
|---|---|
分子式 |
C23H21F3 |
分子量 |
354.4 g/mol |
IUPAC 名称 |
1,3-difluoro-2-(4-fluorophenyl)-5-(4-pentylphenyl)benzene |
InChI |
InChI=1S/C23H21F3/c1-2-3-4-5-16-6-8-17(9-7-16)19-14-21(25)23(22(26)15-19)18-10-12-20(24)13-11-18/h6-15H,2-5H2,1H3 |
InChI 键 |
OFHWCKIXOUGKMV-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC1=CC=C(C=C1)C2=CC(=C(C(=C2)F)C3=CC=C(C=C3)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(S)-7-(8-chloronaphthalen-1-yl)-2-((1-methylpyrrolidin-2-yl)methoxy)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl trifluoromethanesulfonate](/img/structure/B12861840.png)
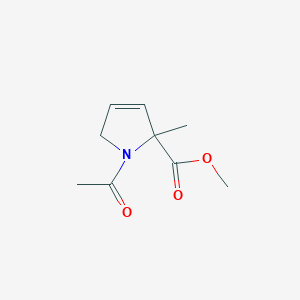
![N-[(2R)-butan-2-yl]-1-(2-chlorophenyl)isoquinoline-3-carboxamide](/img/structure/B12861844.png)
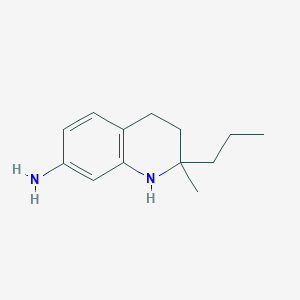
![4-[1-(Trifluoromethyl)vinyl]benzonitrile](/img/structure/B12861852.png)
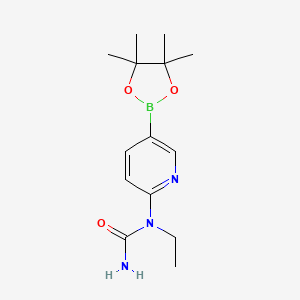
![2'-(Pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12861869.png)
![7-(4-Ethoxyphenyl)-3H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B12861871.png)
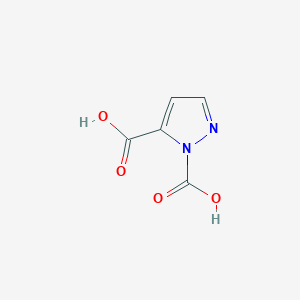
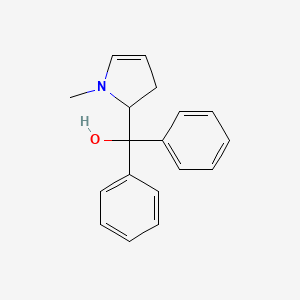
![Ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate hydrobromide](/img/structure/B12861901.png)


![3-(Trifluoromethyl)-1H-benzo[g]indazole-5-carboxylic acid](/img/structure/B12861918.png)
